N-(2-CHLOROBENZYL)-N'-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA
Overview
Description
N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA is a complex organic compound characterized by its unique structure, which includes chlorinated benzyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form 2-chlorobenzyl derivatives.
Pyridyl Carbonylation:
Urea Formation: The final step involves the reaction of the chlorobenzyl and pyridyl carbonyl intermediates with urea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated benzyl and pyridyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzyl alcohols, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBAMATE]
- N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)THIOUREA]
Uniqueness
N-(2-CHLOROBENZYL)-N’-[(2,5-DICHLORO-4,6-DIMETHYL-3-PYRIDYL)CARBONYL]UREA is unique due to its specific combination of chlorinated benzyl and pyridyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(2-chlorophenyl)methylcarbamoyl]-4,6-dimethylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O2/c1-8-12(14(19)21-9(2)13(8)18)15(23)22-16(24)20-7-10-5-3-4-6-11(10)17/h3-6H,7H2,1-2H3,(H2,20,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXSYMDTDDEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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